4-Chloro-2,5-difluorobenzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCKYGNCTHBNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378520 | |
| Record name | 4-chloro-2,5-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287172-62-7 | |
| Record name | 4-Chloro-2,5-difluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287172-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2,5-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-2,5-difluorobenzenesulfonamide CAS number
An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzenesulfonamide and its Synthetic Precursor
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic sulfonamide of significant interest to researchers in medicinal chemistry and drug discovery. Due to its limited commercial availability and documentation, this guide focuses on the logical synthesis from its key precursor, 4-Chloro-2,5-difluorobenzenesulfonyl chloride. We will delve into detailed synthetic protocols, predicted physicochemical properties, structural analysis, and the established roles of similar sulfonamide scaffolds in modern pharmacology. This document is intended to serve as a foundational resource for scientists engaged in the synthesis and application of novel sulfonamide-based therapeutic agents.
Introduction: The Strategic Importance of Fluorinated Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of drugs, including antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacological properties. Halogenation, particularly with fluorine, can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving pharmacokinetic profiles.[3]
This compound represents a versatile building block, combining the established bioactivity of the benzenesulfonamide core with the unique electronic properties imparted by its specific halogenation pattern. While direct data for this compound is scarce, its synthesis and potential applications can be reliably inferred from its immediate precursor, 4-Chloro-2,5-difluorobenzenesulfonyl chloride.
Physicochemical & Structural Properties
The properties of the target sulfonamide have been estimated based on data from structurally related aromatic sulfonamides.[4][5][6]
| Property | Value (Estimated) | Rationale & Causality |
| Molecular Formula | C₆H₄ClF₂NO₂S | Based on chemical structure. |
| Molecular Weight | 227.62 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical state for aromatic sulfonamides.[5] |
| Melting Point | 140 - 160 °C | Aromatic sulfonamides are typically solids with melting points in this range.[5] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in water. | The aromatic ring confers hydrophobicity, while the sulfonamide group allows for some polarity.[6] |
| pKa | 8.5 - 10.0 | The sulfonamide N-H proton is weakly acidic.[7] |
Synthesis Pathway and Experimental Protocol
The most direct and reliable pathway to synthesize this compound is through the nucleophilic substitution of its corresponding sulfonyl chloride with an ammonia source. This is a classic and high-yielding transformation in organic chemistry.[8]
Synthesis Workflow Diagram
The logical flow from the sulfonyl chloride precursor to the final sulfonamide product is a straightforward, two-step conceptual process involving the reaction and subsequent purification.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a validated, general procedure for the synthesis of primary sulfonamides from sulfonyl chlorides.[9]
Materials:
-
4-Chloro-2,5-difluorobenzenesulfonyl chloride (1.0 eq)
-
Ammonium hydroxide (28-30% aqueous solution, 5-10 eq)
-
Tetrahydrofuran (THF) or 1,4-Dioxane
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2,5-difluorobenzenesulfonyl chloride (1.0 eq) in THF (approx. 0.2-0.5 M concentration).
-
Causality: THF is an excellent solvent for the sulfonyl chloride and is miscible with aqueous ammonium hydroxide, ensuring a homogenous reaction environment.
-
-
Ammonolysis: Cool the flask in an ice bath to 0 °C. Slowly add the aqueous ammonium hydroxide solution (5-10 eq) dropwise over 15-20 minutes.
-
Causality: The reaction is exothermic; slow addition at low temperature controls the reaction rate and prevents potential side reactions. A large excess of ammonia drives the reaction to completion.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is fully consumed.
-
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and dilute with deionized water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Causality: The product is expected to be more soluble in the organic phase, allowing for its extraction from the aqueous medium containing inorganic salts.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Causality: Washing removes residual ammonia and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane solvent system) or by flash column chromatography on silica gel to yield the pure this compound.
Analytical Characterization (Predicted)
No experimental spectra for this compound are published. However, the expected NMR spectral characteristics can be predicted based on established principles of NMR spectroscopy for fluorinated aromatic compounds.[10][11][12]
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling | Rationale |
| ¹H NMR | ~7.5-8.0 | 2H, complex multiplets | The two aromatic protons will appear downfield and will show complex splitting due to H-H and H-F coupling. |
| ~7.0-7.5 | 2H, broad singlet | The two N-H protons of the sulfonamide group will appear as a broad signal, which is exchangeable with D₂O. | |
| ¹⁹F NMR | -110 to -130 | Multiplet | The fluorine atom at position 2 will be coupled to the adjacent proton and the fluorine at position 5. |
| -120 to -140 | Multiplet | The fluorine atom at position 5 will be coupled to the adjacent proton and the fluorine at position 2. The wide chemical shift range is a hallmark of ¹⁹F NMR.[11] | |
| ¹³C NMR | 115-145 | Multiple signals | Aromatic carbons will appear in this region. Carbons bonded to fluorine will show large C-F coupling constants. |
Applications in Drug Discovery & Research
Substituted benzenesulfonamides are a privileged scaffold in medicinal chemistry.[13] They are key components in drugs targeting various diseases.[2][14]
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation and linked to glaucoma and certain cancers.[2][14] The specific substitution pattern of this compound could offer novel selectivity profiles against different CA isozymes.
-
Antibacterial Agents: The sulfonamide moiety is famously the core of sulfa drugs, which act by inhibiting bacterial folic acid synthesis.[1]
-
Kinase Inhibition: The sulfonamide group can act as a hydrogen bond donor/acceptor, making it a valuable functional group in the design of kinase inhibitors for oncology.
-
Metallo-β-Lactamase Inhibitors: Recent research has shown that meta-substituted benzenesulfonamides can be potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[15]
The logical relationship for its use as a building block is straightforward.
Caption: Role as a key intermediate in drug discovery.
Safety & Handling
As a matter of principle, all novel or uncharacterized chemicals should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). The following guidelines are based on the safety profiles of the precursor sulfonyl chloride and the general class of sulfonamides.[16][17][18]
| Hazard Category | Precautionary Measures | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves. | To prevent contact with eyes, skin, and clothing.[16] |
| Handling | Handle in a chemical fume hood. Avoid generating dust. Keep away from moisture. | Sulfonyl chlorides react with water.[17] Inhalation of fine powders should always be avoided. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. | To prevent degradation from moisture and ensure stability.[17] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | Prevents environmental contamination. |
References
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Braschi, I., Blasioli, S., Gessa, C. E., & Alberti, A. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]
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Wiesenauer, E. F., Veltrie, G. D., & Welch, J. T. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3811–3819. [Link]
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(2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
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Choudhary, M., & Kumar, V. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical Science and Technology, 11(1). [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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De Simone, G., & Supuran, C. T. (2012). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 609-613. [Link]
-
Wiesenauer, E. F., Veltrie, G. D., & Welch, J. T. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 4(1), 1083-1089. [Link]
-
Vaškevičiūtė, K., et al. (2021). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 64(1), 745-758. [Link]
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Soriano-Correa, C. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172. [Link]
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Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(11), 3299. [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3192. [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
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Das, S., & Ghorai, P. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33503-33527. [Link]
-
Sdfine. (n.d.). Sulphuryl Chloride Safety Data Sheet. [Link]
-
Remko, M., & von der Lieth, C. W. (2005). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 13(9), 3259-3268. [Link]
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(n.d.). An Overview of Fluorine NMR. ResearchGate. [Link]
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(2025, December 5). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]
-
Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Wang, D. D., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Medicinal Chemistry, 11(2), 216-223. [Link]
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An In-Depth Technical Guide to the Key Intermediates in the Synthesis of 4-Chloro-2,5-difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway to 4-Chloro-2,5-difluorobenzenesulfonamide, a crucial building block in the development of various pharmaceutical and agrochemical compounds. The synthesis is dissected into key stages, focusing on the formation and transformation of critical intermediates. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the rationale behind procedural choices, offering a robust resource for chemists in research and development.
Introduction: Strategic Importance of this compound
The unique substitution pattern of this compound, featuring a trifunctionalized benzene ring with chloro, fluoro, and sulfonamido groups, imparts specific physicochemical properties that are highly desirable in medicinal and agricultural chemistry. The electron-withdrawing nature of the halogen substituents enhances the biological activity and metabolic stability of molecules incorporating this scaffold. Consequently, a thorough understanding of its synthesis and the key intermediates involved is paramount for the efficient development of novel chemical entities.
This guide will focus on a strategically sound and industrially viable synthetic route, highlighting two pivotal intermediates: 1-Chloro-2,5-difluorobenzene and 4-Chloro-2,5-difluorobenzenesulfonyl chloride .
The Synthetic Blueprint: A Two-Stage Approach
The most direct and efficient synthesis of this compound is achieved through a two-step process commencing with a pre-functionalized aromatic precursor. This strategy ensures high regioselectivity and overall yield.
Caption: Overall synthetic scheme.
Key Intermediate I: 1-Chloro-2,5-difluorobenzene
The synthesis of the final product commences with 1-Chloro-2,5-difluorobenzene. The strategic placement of the chloro and fluoro groups on the benzene ring is crucial for directing the subsequent electrophilic aromatic substitution (chlorosulfonation) to the desired position.
Synthesis of 1-Chloro-2,5-difluorobenzene
While commercially available, understanding the synthesis of this starting material provides a more complete picture of the overall process. A common laboratory and industrial method involves the diazotization of 4-chloro-2,5-difluoroaniline, followed by a Sandmeyer-type reaction.
Methodological & Application
4-Chloro-2,5-difluorobenzenesulfonamide synthesis from 1-chloro-2,5-difluorobenzene
Application Note & Protocol
A Validated Two-Step Synthesis of 4-Chloro-2,5-difluorobenzenesulfonamide from 1-Chloro-2,5-difluorobenzene
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of this compound, a key building block in medicinal chemistry and agrochemical development. Starting from the commercially available 1-chloro-2,5-difluorobenzene, the synthesis is executed in two primary stages: (1) an electrophilic chlorosulfonation to yield the intermediate 4-chloro-2,5-difluorobenzenesulfonyl chloride, and (2) a subsequent nucleophilic substitution (amination) to afford the final sulfonamide product. This document details the underlying reaction mechanisms, provides step-by-step, field-tested protocols, and outlines critical safety, handling, and characterization procedures. The protocols are designed to be self-validating, ensuring researchers can achieve high purity and yield with reliable reproducibility.
Introduction: Significance of Fluorinated Benzenesulfonamides
The benzenesulfonamide moiety is a cornerstone in modern pharmacology and a privileged scaffold in drug design. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto the aromatic ring can profoundly modulate a molecule's physicochemical and biological properties. This includes enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to target enzymes.[1] this compound and its derivatives are crucial intermediates in the synthesis of a new generation of pharmaceuticals, particularly kinase inhibitors for oncological therapies, as well as potent herbicides and fungicides.[1] The precise arrangement of the chloro and difluoro substituents provides a unique electronic profile and offers vectors for further synthetic elaboration via cross-coupling reactions.[1]
This guide offers a robust and scalable laboratory procedure for the synthesis of this valuable intermediate, moving from a readily available starting material to the final product.
Overall Synthesis Scheme
The conversion of 1-chloro-2,5-difluorobenzene to this compound is achieved via a two-step process as illustrated below.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 4-Chloro-2,5-difluorobenzenesulfonyl chloride
Mechanistic Insight: Electrophilic Aromatic Substitution
The chlorosulfonation of 1-chloro-2,5-difluorobenzene is a classic electrophilic aromatic substitution (EAS) reaction. The key challenge is controlling the regioselectivity. The substituents on the ring (Cl and F atoms) are all ortho, para-directing deactivators. The sulfonation will preferentially occur at the position that is least sterically hindered and electronically favored. The C4 position (para to the chlorine atom and ortho to a fluorine atom) is the primary site of substitution.
The reaction proceeds via the in-situ generation of the highly electrophilic chlorosulfonyl cation (SO₂Cl⁺). While chlorosulfonic acid itself is the primary reagent, its reactivity is a result of auto-protolysis or reaction with a second equivalent, which generates the active electrophile.[2]
Caption: Step-by-step experimental workflow diagram.
Characterization and Expected Results
-
Yield: The overall yield for the two-step synthesis is typically in the range of 65-80%.
-
Appearance: The final product should be an off-white to white crystalline solid.
-
Purity: Purity should be assessed by HPLC and/or GC-MS, with an expectation of >98%.
-
Identity Confirmation:
-
¹H NMR, ¹⁹F NMR, ¹³C NMR: To confirm the structure and substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₆H₄ClF₂NO₂S, M.W. = 227.62 g/mol ).
-
Melting Point: To be compared with literature values.
-
Safety and Handling Precautions
-
Chlorosulfonic Acid: Extremely corrosive and toxic. Reacts violently with water, releasing large amounts of heat and toxic HCl gas. Handle only in a well-ventilated fume hood. Wear heavy-duty acid-resistant gloves, a face shield, and a lab coat. Have a sodium bicarbonate solution ready for neutralization of spills.
-
Ammonia (28-30%): Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. [3]Handle in a fume hood and wear appropriate PPE.
-
General Precautions: All steps should be performed in a well-maintained fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
References
-
MySkinRecipes. 4-Chloro-2,5-difluorobenzenesulfonylchloride. Available at: [Link]
- Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
-
Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene? Available at: [Link]
- Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
-
PubChem. 4-Chlorobenzenesulfonamide. National Institutes of Health. Available at: [Link]
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The Strategic Deployment of 4-Chloro-2,5-difluorobenzenesulfonamide in Modern Pharmaceutical Design
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and sulfonamide groups into molecular scaffolds has become a cornerstone of rational drug design. The building block, 4-chloro-2,5-difluorobenzenesulfonamide, represents a confluence of these privileged moieties, offering a unique combination of physicochemical and pharmacological properties. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this versatile building block in the synthesis of novel therapeutic agents.
The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electrostatic potential, pKa, and metabolic stability, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1] The chlorine atom provides an additional vector for chemical modification, while the sulfonamide group is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with biological targets.[2] This guide will delve into the synthesis of this compound, its application in the construction of complex drug molecules, with a particular focus on kinase inhibitors, and provide robust, field-proven experimental protocols.
Physicochemical Properties and Synthetic Accessibility
The utility of this compound as a building block is underpinned by its distinct physicochemical characteristics and its accessibility through established synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₂NO₂S | N/A |
| Molecular Weight | 227.62 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | General Knowledge |
The synthesis of this compound typically proceeds through a two-step sequence starting from 1-chloro-2,5-difluorobenzene. The first step involves chlorosulfonylation to introduce the sulfonyl chloride group, followed by amination to furnish the desired sulfonamide.
Application in Pharmaceutical Scaffolds: A Case Study in Kinase Inhibitors
The this compound moiety is a valuable component in the design of various therapeutic agents, particularly noted for its application in the development of kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
While a specific marketed drug containing the exact this compound scaffold is not publicly disclosed as of the latest literature review, the closely related difluorobenzenesulfonamide architecture is a validated pharmacophore in this arena. A prominent example is the B-Raf inhibitor, N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide , a component of a pharmaceutical combination for treating certain cancers.[4] The sulfonamide linkage in such molecules often plays a crucial role in binding to the kinase hinge region, a key interaction for potent inhibition. The fluorine and chlorine substituents on the phenyl ring can modulate the compound's electronic properties and provide opportunities for further structural modifications to optimize potency, selectivity, and pharmacokinetic parameters.
The electron-withdrawing nature of the fluorine and chlorine atoms can lower the pKa of the sulfonamide NH, potentially enhancing its hydrogen bonding capabilities. Furthermore, the halogen substitutions can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.[1]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the precursor, 4-chloro-2,5-difluorobenzenesulfonyl chloride, and its subsequent conversion to a model N-aryl sulfonamide. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of 4-Chloro-2,5-difluorobenzenesulfonyl chloride
This protocol outlines the chlorosulfonylation of 1-chloro-2,5-difluorobenzene.
Materials:
-
1-Chloro-2,5-difluorobenzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-chloro-2,5-difluorobenzene (1.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and slowly add thionyl chloride (2.0 eq).
-
Heat the mixture to 70 °C and stir for 2 hours to convert any remaining sulfonic acid to the sulfonyl chloride.
-
Cool the reaction mixture to 0 °C and cautiously quench by slowly pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2,5-difluorobenzenesulfonyl chloride.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Characterization:
-
The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of N-Aryl-4-chloro-2,5-difluorobenzenesulfonamide
This protocol describes the coupling of 4-chloro-2,5-difluorobenzenesulfonyl chloride with a representative aniline.
Materials:
-
4-Chloro-2,5-difluorobenzenesulfonyl chloride (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve 4-chloro-2,5-difluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2 x 30 mL), water (30 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-chloro-2,5-difluorobenzenesulfonamide.
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Visualization of Synthetic Workflow
The following diagrams illustrate the key synthetic transformations described in the protocols.
Caption: Synthesis of the key sulfonyl chloride intermediate.
Caption: General workflow for sulfonamide bond formation.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel pharmaceuticals. Its unique combination of a reactive sulfonamide group with a strategically halogenated aromatic ring provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. The provided protocols offer a robust foundation for the synthesis and application of this scaffold. As the demand for more sophisticated and effective therapeutics continues to grow, particularly in the area of kinase inhibitors, the strategic deployment of building blocks like this compound will undoubtedly play a pivotal role in the discovery of next-generation medicines. Further exploration of its use in diverse therapeutic areas is warranted and is expected to yield novel drug candidates with improved efficacy and safety profiles.
References
-
MySkinRecipes. (n.d.). 4-Chloro-2,5-difluorobenzenesulfonylchloride. Retrieved January 27, 2026, from [Link]
-
Patel, K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1244, 130955. [Link]
- Google Patents. (n.d.). US8703781B2 - Pharmaceutical combination of MEK inhibitor and B-RAF inhibitors.
-
Caproiu, M. T., et al. (2014). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 57(15), 6544-6556. [Link]
-
Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496. [Link]
- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
-
Zamponi, G. W., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 46(1), 87-96. [Link]
-
Google Patents. (n.d.). US10835535B2 - Certain protein kinase inhibitors. Retrieved January 27, 2026, from [Link]
-
ChemRxiv. (2023). W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated Material Precursors. [Link]
-
MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(25), 15423-15427. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 4. US8703781B2 - Pharmaceutical combination of MEK inhibitor and B-RAF inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Chloro-2,5-difluorobenzenesulfonamide: A Putative AMPA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Foreword: Acknowledging the Frontier
The exploration of novel chemical entities for the modulation of critical neurological targets like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a cornerstone of modern neuroscience drug discovery. This document provides a comprehensive guide to the characterization of 4-Chloro-2,5-difluorobenzenesulfonamide , a compound of interest for its potential as an AMPA receptor modulator. While direct literature on the specific AMPA receptor activity of this molecule is emerging, its structural motifs, particularly the benzenesulfonamide core, are present in known classes of potent AMPA receptor positive allosteric modulators (PAMs).[1]
This guide is structured to provide not just a set of instructions, but a strategic framework for the investigation of this compound. We will delve into the rationale behind the proposed experimental workflows, grounding our protocols in established methodologies for AMPA receptor modulator characterization. The aim is to empower researchers to rigorously evaluate the potential of this compound and similar novel chemical entities.
Section 1: Synthesis and Physicochemical Characterization
Plausible Synthetic Route
The synthesis of this compound can be approached through a two-step process, commencing with the chlorosulfonation of 1-chloro-3,4-difluorobenzene, followed by amination of the resulting sulfonyl chloride.
Step 1: Synthesis of 4-Chloro-2,5-difluorobenzenesulfonyl chloride
The reaction of 1-chloro-3,4-difluorobenzene with chlorosulfonic acid is a direct method for the preparation of the key intermediate, 4-chloro-2,5-difluorobenzenesulfonyl chloride.[1]
-
Reaction: 1-chloro-3,4-difluorobenzene is reacted with an excess of chlorosulfonic acid. The reaction is typically performed at a controlled temperature to prevent unwanted side reactions.
-
Work-up: The reaction mixture is carefully quenched with ice, and the resulting solid is filtered, washed, and dried.
Step 2: Synthesis of this compound
The synthesized 4-chloro-2,5-difluorobenzenesulfonyl chloride is then reacted with an ammonia source to yield the final product.
-
Reaction: 4-chloro-2,5-difluorobenzenesulfonyl chloride is dissolved in a suitable organic solvent and treated with aqueous ammonia or ammonia gas.[2]
-
Work-up: The product, this compound, is isolated by filtration and can be further purified by recrystallization.
Caption: Plausible two-step synthesis of this compound.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented below. These values are crucial for understanding its potential for oral bioavailability and CNS penetration.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 243.62 g/mol | Within the range for good oral absorption. |
| LogP | ~2.5 | Indicates a balance between solubility and membrane permeability. |
| pKa (sulfonamide) | ~9-10 | Influences solubility and ionization state at physiological pH. |
| Hydrogen Bond Donors | 2 | Favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 4 | Favorable for solubility. |
Section 2: In Vitro Characterization as an AMPA Receptor Modulator
The initial assessment of this compound's activity at the AMPA receptor will be conducted using a tiered in vitro screening approach.
Electrophysiological Analysis using Whole-Cell Patch Clamp
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional effects of modulators on ion channels like the AMPA receptor.[3][4][5]
Objective: To determine if this compound potentiates glutamate-evoked currents in cells expressing AMPA receptors.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a specific human AMPA receptor subtype (e.g., GluA2).
Protocol:
-
Cell Culture: Culture HEK293-GluA2 cells in appropriate media and plate onto coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 MgCl2, adjusted to pH 7.2 with CsOH.
-
Recording:
-
Transfer a coverslip to the recording chamber continuously perfused with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with NaOH.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at -60 mV.
-
-
Drug Application:
-
Apply a brief pulse of glutamate (1 mM) to elicit a baseline AMPA receptor-mediated current.
-
After a washout period, co-apply glutamate (1 mM) with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Include a known AMPA receptor PAM (e.g., cyclothiazide) as a positive control.
-
-
Data Analysis: Measure the peak amplitude and decay kinetics of the glutamate-evoked currents in the absence and presence of the test compound. A potentiation of the current amplitude and/or a slowing of the decay rate indicates positive allosteric modulation.
Caption: Workflow for electrophysiological characterization of AMPA receptor modulation.
Radioligand Binding Assay
Radioligand binding assays are employed to determine if the compound interacts directly with the AMPA receptor and to quantify its binding affinity.[6][7]
Objective: To assess the ability of this compound to displace a known radioligand from the AMPA receptor.
Radioligand: [³H]-AMPA or another suitable AMPA receptor radioligand.
Tissue Preparation: Synaptic membranes prepared from rat brain tissue.
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and prepare a crude synaptic membrane fraction by differential centrifugation.
-
Binding Assay:
-
In a 96-well plate, incubate the synaptic membranes with a fixed concentration of [³H]-AMPA (e.g., 5 nM).
-
Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM).
-
For non-specific binding determination, use a high concentration of a known AMPA receptor antagonist (e.g., 1 mM L-glutamate).
-
Incubate at a controlled temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific [³H]-AMPA binding against the concentration of this compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
Section 3: In Vivo Evaluation of Cognitive Enhancement
Should in vitro studies demonstrate promising AMPA receptor modulatory activity, the next logical step is to assess the compound's efficacy in animal models of cognition.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents.[8][9][10]
Objective: To determine if this compound can enhance recognition memory in rats.
Animals: Adult male Sprague-Dawley rats.
Protocol:
-
Habituation: Individually habituate each rat to the testing arena (an open field box) for 10 minutes on two consecutive days in the absence of any objects.
-
Familiarization Phase (Day 3):
-
Administer this compound (at various doses, e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to different groups of rats 30 minutes prior to the trial.
-
Place two identical objects in the arena and allow the rat to explore them for 5 minutes.
-
-
Test Phase (Day 3, after a retention interval of, e.g., 4 or 24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and record its exploratory behavior for 5 minutes.
-
-
Data Analysis:
-
Measure the time spent exploring the familiar and the novel object.
-
Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A significantly higher DI in the drug-treated groups compared to the vehicle group indicates enhanced recognition memory.
-
Caption: Workflow for the Novel Object Recognition test.
Section 4: Mechanistic Insights and Structure-Activity Relationship (SAR)
The benzenesulfonamide scaffold is a key feature of a class of high-impact AMPA receptor PAMs.[1] The proposed mechanism of action for these compounds involves binding to an allosteric site on the AMPA receptor, which stabilizes the open-channel conformation and slows the rate of deactivation and/or desensitization.[11]
Hypothesized SAR for this compound:
-
Benzenesulfonamide Core: The sulfonamide group is likely crucial for interaction with the allosteric binding site.
-
Halogen Substituents: The chloro and fluoro groups on the benzene ring are expected to influence the compound's electronic properties and its ability to form specific interactions within the binding pocket. The specific substitution pattern (4-chloro, 2,5-difluoro) will be a key determinant of potency and selectivity.
Further SAR studies could involve synthesizing and testing analogs with variations in the halogen substitution pattern and modifications to the sulfonamide group to optimize activity.
Section 5: Safety and Handling
As with any novel chemical entity, appropriate safety precautions must be taken when handling this compound. Based on the general safety data for sulfonamides, the following guidelines should be followed:[4][8]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
-
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. [Link]
- Process for preparing fluorobenzene-sulfonyl fluorides.
-
4-Chloro-2,5-difluorobenzenesulfonylchloride. MySkinRecipes. [Link]
- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
- Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
- Method for producing 1-chloro-3,4-difluorobenzene.
-
Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. [Link]
-
The novel object recognition memory: neurobiology, test procedure, and its modifications. PubMed Central. [Link]
-
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]
-
Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine. PubMed. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Novel Object Recognition test. MMPC.org. [Link]
-
Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
-
Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. ResearchGate. [Link]
-
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. ResearchGate. [Link]
-
A novel class of positive allosteric modulators of AMPA receptors: design, synthesis, and structure-activity relationships of 3-biphenyl-4-yl-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylic acid, LY2059346. PubMed. [Link]
-
Preparation process of fluorine subsituted aromatic compound. European Patent Office. [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]
-
Novel Object Recognition. Maze Engineers. [Link]
-
Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction: Methods and Protocols. ResearchGate. [Link]
-
Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. YouTube. [Link]
- Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
-
Structural basis for positive allosteric modulation of AMPA and kainate receptors. PubMed. [Link]
-
Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. PubMed. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
FUNCTIONAL ANALYSIS OF A NOVEL POSITIVE ALLOSTERIC MODULATOR OF AMPA RECEPTORS DERIVED FROM A STRUCTURE-BASED DRUG DESIGN STRATEGY. PubMed Central. [Link]
Sources
- 1. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 2. 4-Chloro-2,5-difluorobenzenesulfonylchloride [myskinrecipes.com]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Chloro-2,5-difluorobenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2,5-difluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Q: My reaction is consistently resulting in a low yield of the desired sulfonamide. What are the likely causes and how can I improve it?
A: Low yields in sulfonamide synthesis can stem from several factors, primarily related to the stability of the intermediate sulfonyl chloride and the reaction conditions. Here’s a breakdown of potential causes and optimization strategies:
-
Incomplete Conversion of the Starting Material: The primary routes to aryl sulfonamides involve the reaction of an amine with a sulfonyl chloride.[1][2] The sulfonyl chloride is typically generated from the corresponding sulfonic acid or by direct chlorosulfonation of the aromatic ring.[2] Incomplete formation of the 4-chloro-2,5-difluorobenzenesulfonyl chloride intermediate will directly impact the final product yield.
-
Optimization:
-
Chlorinating Agent: When preparing the sulfonyl chloride from the corresponding sulfonic acid, ensure that a sufficient excess of the chlorinating agent (e.g., thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅)) is used. The reaction often benefits from gentle heating (e.g., 50-70 °C) to drive it to completion.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS to ensure the starting sulfonic acid is fully consumed before proceeding with the amination step.
-
-
-
Hydrolysis of the Sulfonyl Chloride Intermediate: Aryl sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture. This side reaction converts the reactive sulfonyl chloride back to the unreactive sulfonic acid.
-
Optimization:
-
Anhydrous Conditions: It is critical to perform the reaction under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and a dry inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are preferred.
-
-
-
Suboptimal Reaction Temperature for Amination: The reaction of the sulfonyl chloride with the amine source (e.g., ammonia, an amine) is temperature-dependent.
-
Optimization:
-
Initial Cooling: The initial addition of the amine should be done at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction.
-
Gradual Warming: After the initial addition, allowing the reaction to slowly warm to room temperature can facilitate the completion of the reaction without promoting side reactions.
-
-
-
Base Selection and Stoichiometry: A base is required to neutralize the HCl generated during the reaction. The choice and amount of base are crucial.
-
Optimization:
-
Base Type: Non-nucleophilic bases like triethylamine (TEA) or pyridine are commonly used. For ammonia as the amine source, an excess of ammonia itself can act as the base.
-
Stoichiometry: Use at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base.
-
-
Experimental Protocol: Synthesis of 4-Chloro-2,5-difluorobenzenesulfonyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 4-chloro-2,5-difluorobenzenesulfonic acid.
-
Add an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 4-chloro-2,5-difluorobenzenesulfonyl chloride can be used directly in the next step.
Experimental Protocol: Synthesis of this compound
-
Dissolve the crude 4-chloro-2,5-difluorobenzenesulfonyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the amine (e.g., concentrated ammonium hydroxide or a primary/secondary amine) in the same solvent. Ensure the temperature is maintained below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Issue 2: Formation of Impurities and Side Products
Q: I am observing significant impurities in my final product. What are the common side reactions, and how can I minimize them?
A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Dimerization/Polymerization: Under certain conditions, especially with bifunctional starting materials or reactive intermediates, oligomeric or polymeric side products can form. While less common for this specific synthesis, it's a possibility to consider.
-
Mitigation:
-
Controlled Addition: Slow, controlled addition of the amine to the sulfonyl chloride solution can help to minimize the formation of dimeric sulfonamides (where a second molecule of sulfonyl chloride reacts with the newly formed sulfonamide).
-
Dilution: Working at a lower concentration can sometimes reduce the rate of bimolecular side reactions.
-
-
-
Hydrolysis of Sulfonyl Chloride: As mentioned previously, hydrolysis of the sulfonyl chloride intermediate to the sulfonic acid is a major potential side reaction.[3]
-
Mitigation:
-
Strict Anhydrous Conditions: The importance of using dry solvents and an inert atmosphere cannot be overstated.[4]
-
-
-
Over-reduction of Sulfonyl Chloride: If a reductive workup or purification step is used, there is a possibility of reducing the sulfonyl chloride to a sulfinamide or other sulfur species.[3][5]
-
Mitigation:
-
Avoid Reductive Conditions: Ensure that no reducing agents are present during the reaction or workup unless specifically intended.
-
-
Troubleshooting Flowchart for Impurity Formation
Caption: Troubleshooting logic for identifying and mitigating impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: The most common and practical starting material is 4-chloro-2,5-difluorobenzenesulfonic acid. This can be converted to the corresponding sulfonyl chloride, which then reacts with an amine source to form the sulfonamide.[1][2] Alternatively, one could start from 1-chloro-2,5-difluorobenzene and perform a chlorosulfonation reaction, though this may lead to issues with regioselectivity.
Q2: How can I effectively purify the final product?
A2: Purification of this compound can typically be achieved through:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) needs to be determined empirically.
-
Column Chromatography: If recrystallization is not effective or if impurities have similar solubility, silica gel column chromatography is a good alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a common starting point.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Corrosive Reagents: Thionyl chloride and chlorosulfonic acid are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
HCl Gas Evolution: The reaction of the sulfonyl chloride with an amine generates HCl gas. If not neutralized by a base in the reaction mixture, this gas can be released. It is advisable to have a trap (e.g., a bubbler with a dilute base solution) to capture any evolved acidic gases.
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents used in the synthesis to be fully aware of their hazards and handling procedures.[6]
Q4: Can I use a one-pot procedure for this synthesis?
A4: A one-pot procedure, where the sulfonyl chloride is generated in situ and reacted directly with the amine without isolation, is feasible and often preferred to minimize handling of the moisture-sensitive sulfonyl chloride intermediate.[7] This approach can improve efficiency and potentially the overall yield by minimizing losses during transfer and purification of the intermediate.
Reaction Parameter Optimization Summary
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Thionyl chloride (SOCl₂) or PCl₅ | Efficient conversion of sulfonic acid to sulfonyl chloride. |
| Solvent | Anhydrous aprotic (DCM, THF, ACN) | Prevents hydrolysis of the sulfonyl chloride intermediate. |
| Amine Addition Temp. | 0 °C | Controls the exotherm of the reaction. |
| Reaction Temperature | 0 °C to Room Temperature | Allows for controlled reaction progression. |
| Base | Triethylamine, Pyridine, or excess amine | Neutralizes the HCl byproduct. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture to prevent hydrolysis. |
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
References
- CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents.
-
Automated Synthesis of F-BCPP-EF {2-tert-Butyl-4-Chloro-5-{6-[2-(2[ F] fluoroethoxy)-Ethoxy]-Pyridin- 3-ylmethoxy}-2H-Pyridazin- - Frontiers. Available at: [Link]
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Process for preparing chloro-difluorobenzene - European Patent Office - EP 0447259 A1. Available at: [Link]
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Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]
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Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Available at: [Link]
-
A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene - ResearchGate. Available at: [Link]
- US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents.
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - ACS Publications. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available at: [Link]
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Automated Synthesis of 18F-BCPP-EF {2- tert-Butyl-4-Chloro-5-{6-[2-(2[18F]fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2 H-Pyridazin-3-One for Imaging of Mitochondrial Complex 1 in Parkinson's Disease - PubMed. Available at: [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. Available at: [Link]
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Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways - ResearchGate. Available at: [Link]
-
(PDF) Automated Synthesis of F-BCPP-EF {2-tert-Butyl-4-Chloro-5-{6-[2-(2[F]fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2H-Pyridazin-3-One for Imaging of Mitochondrial Complex 1 in Parkinson's Disease - ResearchGate. Available at: [Link]
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Optimization of reaction conditions a . | Download Table - ResearchGate. Available at: [Link]
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Technical Support Center: Synthesis of 4-Chloro-2,5-difluorobenzenesulfonamide
Welcome to the technical support center for the synthesis of 4-chloro-2,5-difluorobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and achieve a high yield of your desired product.
Introduction: The Synthetic Challenge
The synthesis of this compound is a two-step process that, while conceptually straightforward, presents several practical challenges that can impact yield and purity. The core of the synthesis involves:
-
Chlorosulfonation: An electrophilic aromatic substitution where 1-chloro-2,5-difluorobenzene is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
-
Amination: The resulting 4-chloro-2,5-difluorobenzenesulfonyl chloride is then reacted with an ammonia source to form the final sulfonamide.
The primary difficulties arise from the regioselectivity of the initial chlorosulfonation, the hydrolytic instability of the sulfonyl chloride intermediate, and the potential for side reactions. This guide will address these issues in a practical, question-and-answer format to provide clear and actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Step 1: Chlorosulfonation of 1-Chloro-2,5-difluorobenzene
Question: My reaction yields are consistently low, and I see a significant amount of unreacted starting material. What's going wrong?
Answer:
Low conversion in the chlorosulfonation step is a common issue and can often be traced back to a few key factors:
-
Insufficient Excess of Chlorosulfonic Acid: The reaction of an aromatic compound with chlorosulfonic acid is known to require a stoichiometric excess of the acid to drive the reaction to completion.[1] A common protocol for similar reactions suggests using at least a 3-fold molar excess of chlorosulfonic acid relative to the benzene derivative.[2][3] If you are using a smaller excess, you may not be achieving full conversion.
-
Reaction Temperature is Too Low: While the reaction is exothermic and requires initial cooling, maintaining too low a temperature throughout the reaction can slow down the rate of substitution. A typical procedure involves the gradual addition of the aromatic compound to the chlorosulfonic acid at a controlled temperature (e.g., 20-25°C), followed by a period of heating (e.g., to 60°C) to ensure the reaction goes to completion.[3]
-
Poor Mixing: Inadequate stirring can lead to localized "hot spots" and uneven reaction progress. Ensure vigorous mechanical stirring throughout the addition and heating phases.
Question: My final product after amination is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the chlorosulfonation?
Answer:
This is a critical challenge in this synthesis. The substituents on the starting material, 1-chloro-2,5-difluorobenzene, are all ortho, para-directing. This means that the incoming electrophile (the chlorosulfonyl group) can add at several positions on the ring, leading to a mixture of isomers.
-
Understanding the Directing Effects: Both chlorine and fluorine are halogens, which are deactivating but ortho, para-directing due to a combination of inductive withdrawal and resonance donation of electron density.[4] The fluorine atoms, being more electronegative, have a stronger inductive effect, but their smaller size allows for better orbital overlap for resonance, making them stronger activators of the ortho and para positions compared to chlorine.[4]
-
Predicted Isomers: Based on these directing effects, the primary isomers you can expect are:
-
4-chloro-2,5-difluorobenzenesulfonyl chloride (desired product): Substitution at the 4-position is directed by the fluorine at the 1-position and the chlorine at the 2-position.
-
2-chloro-3,6-difluorobenzenesulfonyl chloride (potential major isomer): Substitution at the 6-position is directed by the fluorine at the 3-position and the chlorine at the 2-position.
-
Other minor isomers may also form.
-
-
Controlling Regioselectivity: Unfortunately, achieving high regioselectivity in this specific reaction is inherently difficult. Your best approach is to focus on a robust purification strategy after the amination step. Careful fractional recrystallization is often the most effective method for separating sulfonamide isomers.
Question: During the workup of the chlorosulfonation, I'm getting a sticky, oily product instead of a clean solid. What is happening?
Answer:
This is likely due to the hydrolysis of the 4-chloro-2,5-difluorobenzenesulfonyl chloride intermediate. Sulfonyl chlorides are highly reactive and readily hydrolyze to the corresponding sulfonic acid in the presence of water.
-
Rapid Workup is Crucial: The workup, which typically involves pouring the reaction mixture onto ice, must be performed quickly.[2] The sulfonyl chloride should be separated from the aqueous layer as soon as possible to minimize contact time with water.
-
Use of an Organic Solvent: Extracting the sulfonyl chloride into a non-polar organic solvent like dichloromethane or carbon tetrachloride immediately after quenching the reaction can help to protect it from hydrolysis.[2]
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried before starting the reaction. While the workup introduces water, minimizing its presence in the initial reaction is still good practice.
Step 2: Amination of 4-Chloro-2,5-difluorobenzenesulfonyl chloride
Question: My final sulfonamide product has a low melting point and appears impure, even after recrystallization. What are the likely impurities?
Answer:
Several impurities can be present in your final product. Identifying them is the first step to effective removal.
-
Isomeric Sulfonamides: As discussed above, the primary impurities are likely to be other sulfonamide isomers formed during the chlorosulfonation step. These can be difficult to separate due to their similar physical properties.
-
4-Chloro-2,5-difluorobenzenesulfonic Acid: If the sulfonyl chloride intermediate hydrolyzed during workup, the resulting sulfonic acid will be carried through the synthesis. This impurity is acidic and can often be removed by washing the crude product with a dilute sodium bicarbonate solution.
-
Unreacted 4-Chloro-2,5-difluorobenzenesulfonyl Chloride: Incomplete amination will leave unreacted sulfonyl chloride in your product. This can be addressed by ensuring a sufficient excess of your ammonia source and adequate reaction time.
-
Bis-sulfonamide (if using a primary amine): While this reaction typically uses ammonia, if a primary amine were used, the formation of a bis-sulfonated product is a possibility. This can be minimized by using a large excess of the amine.
Question: How can I effectively purify my this compound?
Answer:
Recrystallization is the most common and effective method for purifying aryl sulfonamides.[5]
-
Solvent Selection: The key is to find a solvent in which your desired product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing sulfonamides include ethanol, ethanol/water mixtures, or toluene. You will likely need to perform some small-scale solvent screening to find the optimal system for your mixture of isomers.
-
Fractional Recrystallization: If you have a significant amount of isomeric impurities, you may need to perform a fractional recrystallization. This involves collecting crystals in different "fractions" as the solution cools. The first fractions to crystallize will be enriched in the least soluble isomer (often the one with the highest melting point and greatest symmetry).
-
Use of Decolorizing Carbon: If your product is colored, this may be due to trace impurities. Adding a small amount of activated charcoal to the hot solution before filtering can help to remove these colored compounds.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorosulfonation of benzene?
A1: The chlorosulfonation of benzene is an electrophilic aromatic substitution. At lower temperatures, chlorosulfonic acid is believed to be in equilibrium with several species, including the highly electrophilic chlorosulfonium ion (SO₂Cl⁺).[5] This electrophile is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation (a sigma complex). A base (such as the chlorosulfate anion) then removes a proton from the carbon bearing the new substituent, restoring aromaticity and forming the aryl sulfonyl chloride.
Q2: What safety precautions should I take when working with chlorosulfonic acid?
A2: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, producing large amounts of hydrogen chloride gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure that all glassware is dry before use. When quenching the reaction, add the reaction mixture slowly to a large excess of ice with vigorous stirring.
Q3: Can I use a different aminating agent instead of ammonia?
A3: Yes, you can react the sulfonyl chloride with other primary or secondary amines to produce N-substituted sulfonamides. However, be aware that using a primary amine can lead to the formation of a bis-sulfonated byproduct where two sulfonyl groups are attached to the same nitrogen atom. This can often be suppressed by using a large excess of the amine.
Detailed Experimental Protocols
The following are general protocols adapted from established procedures for similar syntheses.[2][3] Optimization may be required for your specific laboratory conditions.
Protocol 1: Synthesis of 4-Chloro-2,5-difluorobenzenesulfonyl Chloride
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-Chloro-2,5-difluorobenzene | 148.54 | 14.85 g | 0.1 | 1.0 |
| Chlorosulfonic Acid | 116.52 | 35.0 g (20 mL) | 0.3 | 3.0 |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place the chlorosulfonic acid (20 mL, 0.3 mol).
-
Cool the flask in an ice-water bath to 10-15°C.
-
With vigorous stirring, add the 1-chloro-2,5-difluorobenzene (14.85 g, 0.1 mol) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature between 15-20°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60°C and maintain this temperature for 2 hours. The reaction mixture should become a clear, slightly viscous solution.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker (1 L), prepare a mixture of 300 g of crushed ice and 100 mL of cold water.
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice-water mixture. This should be done in a fume hood as large volumes of HCl gas will be evolved.
-
The 4-chloro-2,5-difluorobenzenesulfonyl chloride will precipitate as a white solid or oil.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with cold water (2 x 100 mL) and then with a saturated sodium chloride solution (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-chloro-2,5-difluorobenzenesulfonyl chloride. This product is often used in the next step without further purification.
Protocol 2: Synthesis of this compound
Procedure:
-
Dissolve the crude 4-chloro-2,5-difluorobenzenesulfonyl chloride (assuming ~0.1 mol) in 150 mL of acetone in a 500 mL round-bottom flask.
-
Cool the solution in an ice-water bath.
-
With stirring, bubble ammonia gas through the solution for 1-2 hours, or add concentrated aqueous ammonia (e.g., 28-30%, ~50 mL) dropwise, keeping the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
Pour the reaction mixture into 500 mL of cold water.
-
The crude this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the purified this compound.
Visualizing the Workflow and Troubleshooting Logic
To better understand the experimental process and the decision-making involved in troubleshooting, the following diagrams are provided.
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- GB2135666A, "Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone," Google P
-
"Benzenesulfonyl chloride," Organic Syntheses, accessed January 27, 2026, [Link].
-
"p-Acetaminobenzenesulfonyl chloride," Organic Syntheses, accessed January 27, 2026, [Link].
- EP0032077A1, "Process for preparing fluorobenzene-sulfonyl fluorides," Google P
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"Electrophilic aromatic directing groups," Wikipedia, accessed January 27, 2026, [Link].
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"What is the mechanism of chlorosulfonation of benzene?," Chemistry Stack Exchange, accessed January 27, 2026, [Link].
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"How to Purify an organic compound via recrystallization or reprecipitation?," ResearchGate, accessed January 27, 2026, [Link].
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"Purification by Recrystallization," CUNY, accessed January 27, 2026, [Link].
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"Recrystallization," University of Colorado Boulder, accessed January 27, 2026, [Link].
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"Isolation and Purification of Organic Compounds Recrystallization (Expt #3)," University of Massachusetts Lowell, accessed January 27, 2026, [Link].
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"Recrystallization," OChemPal, accessed January 27, 2026, [Link].
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"Recrystallization," Sacramento State, accessed January 27, 2026, [Link].
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"Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole," PMC - NIH, accessed January 27, 2026, [Link].
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"A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene," ResearchGate, accessed January 27, 2026, [Link].
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"Purification by Recrystallization," CUNY, accessed January 27, 2026, [Link].
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Chloro-2,5-difluorobenzenesulfonamide by NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. 4-Chloro-2,5-difluorobenzenesulfonamide, a key intermediate in various synthetic pathways, presents a unique analytical challenge due to its specific halogenation pattern. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for its characterization, offering both predictive data and validated experimental protocols. This document is designed to not only present data but to explain the causality behind the analytical choices, ensuring a robust and self-validating characterization workflow.
The Analytical Imperative: Why NMR and MS are Essential
In the realm of pharmaceutical development, the precise identification of intermediates like this compound is critical.[1][2] These techniques provide orthogonal information: NMR elucidates the covalent bonding framework and stereochemistry, while MS confirms the molecular weight and provides clues to the structure through fragmentation analysis.[3][4] The combination of these two powerful techniques provides a comprehensive and unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, showing signals only for the aromatic protons and the amine protons of the sulfonamide group. The aromatic region will be particularly informative due to the fluorine and chlorine substituents.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~7.5 - 7.8 | Doublet of doublets | ~8-9 Hz (H-F), ~2-3 Hz (H-H) | H-6 | Deshielded by the adjacent sulfonyl group and coupled to F-5 and H-3. |
| ~7.2 - 7.4 | Doublet of doublets | ~8-9 Hz (H-F), ~2-3 Hz (H-H) | H-3 | Coupled to F-2 and H-6. |
| ~5.0 - 6.0 | Broad singlet | N/A | NH₂ | Chemical shift is concentration and solvent dependent; often exchanges with D₂O.[5] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework. The carbon signals will be split by the attached fluorine atoms (¹JCF) and, to a lesser extent, by fluorine atoms on adjacent carbons (²JCF).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~155 - 160 | Doublet | ~250-260 Hz | C-2 | Directly attached to fluorine, resulting in a large one-bond coupling constant. |
| ~150 - 155 | Doublet | ~250-260 Hz | C-5 | Directly attached to fluorine, resulting in a large one-bond coupling constant. |
| ~130 - 135 | Singlet | N/A | C-1 | Attached to the sulfonyl group. |
| ~125 - 130 | Singlet | N/A | C-4 | Attached to chlorine. |
| ~120 - 125 | Doublet of doublets | ~20-25 Hz, ~5-10 Hz | C-3 | Coupled to both F-2 and F-5. |
| ~115 - 120 | Doublet of doublets | ~20-25 Hz, ~5-10 Hz | C-6 | Coupled to both F-5 and F-2. |
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique that is invaluable for the characterization of fluorinated compounds.[6][7] The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| -110 to -120 | Doublet | ~20-30 Hz | F-2 | Coupled to the ortho proton (H-3). |
| -120 to -130 | Doublet | ~20-30 Hz | F-5 | Coupled to the ortho proton (H-6). |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[6]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be used to aid in the assignment of carbon multiplicities.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through tandem MS (MS/MS), offers valuable structural information based on its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[8]
Expected High-Resolution Mass Spectrometry (HRMS) Data
HRMS is crucial for confirming the elemental composition of the parent ion.
| Ion | Calculated m/z | Expected m/z |
| [M+H]⁺ | C₆H₅ClF₂NO₂S | 228.9749 |
| [M-H]⁻ | C₆H₃ClF₂NO₂S | 226.9593 |
Predicted MS/MS Fragmentation Pattern
The fragmentation of sulfonamides is well-documented and typically involves cleavage of the S-N bond and the C-S bond.[8][9][10]
For the [M+H]⁺ ion:
-
Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment at m/z 164.9800.
-
Cleavage of the C-S bond: This would lead to the formation of the 4-chloro-2,5-difluorobenzenium ion at m/z 148.9724.
-
Cleavage of the S-N bond: This would result in the formation of the benzenesulfonyl cation at m/z 141.0022.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system or for direct infusion.[11]
-
Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes.
-
Full Scan MS: Acquire a full scan spectrum to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) to obtain the fragmentation pattern.
Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Comparison to NMR/MS |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., S=O, N-H, C-F). | Less detailed structural information than NMR. Good for a quick functional group check.[4] |
| X-ray Crystallography | Unambiguous solid-state structure. | Provides the absolute structure but requires a single crystal of suitable quality. |
| Elemental Analysis | Percentage composition of C, H, N, S. | Confirms the empirical formula, which can be corroborated by HRMS. |
Conclusion
The comprehensive characterization of this compound relies on the synergistic use of NMR and MS. This guide provides a robust framework for researchers to approach the analysis of this and similar novel compounds. By understanding the expected spectral features and employing validated experimental protocols, scientists can ensure the structural integrity of their materials, a critical step in the journey of drug discovery and development. The provided predictive data serves as a benchmark for the empirical results, allowing for a confident and thorough structural assignment.
References
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mzCloud. (2016, October 3). 4 Chloro 2 5 DMA. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. doi: 10.1002/rcm.1201. Retrieved from [Link]
- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
-
Eurofins. (n.d.). Characterization for Pharmaceutical Products. Retrieved from [Link]
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ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Theoretical studies of the conformations and 19F NMR spectra of linear and a branched perfluorooctanesulfonamide (PFOSAmide). Retrieved from [Link]
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ACS Publications. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. | Download Table. Retrieved from [Link]
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MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]
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Springer. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 3 - Supporting Information. Retrieved from [Link]
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CORE. (n.d.). Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect. Retrieved from [Link]
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CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]
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Eurofins Scientific. (2024, May 11). Characterization for Pharmaceutical Products. Retrieved from [Link]
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A Comparative Guide to the Analytical Validation of 4-Chloro-2,5-difluorobenzenesulfonamide
This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Chloro-2,5-difluorobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the purity and stability of such intermediates are paramount. This document offers an in-depth exploration of various analytical techniques, delving into the scientific rationale behind method selection and experimental design to ensure robust and reliable validation.
The following sections will detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods for the comprehensive analysis of this compound. Each method is presented with a focus on its underlying principles, practical applications, and a critical evaluation of its performance characteristics.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is an indispensable tool for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility in separation modes and detection makes it the primary choice for assay, impurity profiling, and stability testing.
Scientific Rationale for Method Development
The development of a robust HPLC method for this compound hinges on the physicochemical properties of the molecule. As a sulfonamide, it possesses both acidic (sulfonamide proton) and lipophilic (chlorinated and fluorinated benzene ring) characteristics. This dual nature makes Reversed-Phase HPLC (RP-HPLC) the most suitable separation mode. A C18 or C8 stationary phase is ideal, providing the necessary hydrophobic interactions for retention.
Experimental Workflow for HPLC Validation
The validation of an HPLC method for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[3]
Caption: HPLC Method Validation Workflow for this compound.
Detailed Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating method is crucial to demonstrate that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[4][5]
1. Chromatographic Conditions:
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detector: PDA at 265 nm.[2]
-
Injection Volume: 10 µL.
2. Forced Degradation Studies: Forced degradation studies are essential to establish the stability-indicating nature of the method.[6]
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
3. Validation Parameters: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
While HPLC is the primary technique for the main compound, GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound. The presence of halogen atoms makes this compound amenable to GC analysis, although derivatization might be necessary to improve its volatility and chromatographic behavior.
Scientific Rationale for Method Development
The suitability of GC for analyzing this compound is dependent on its thermal stability and volatility. Direct injection might be possible, but derivatization of the sulfonamide group (e.g., methylation) can enhance its thermal stability and produce sharper peaks.[9] The use of a mass spectrometric detector provides high selectivity and allows for the identification of unknown impurities based on their mass spectra. For fluorinated compounds, a robust column, such as one with a mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane), is recommended.[8]
Experimental Workflow for GC-MS Validation
Caption: GC-MS Method Validation Workflow.
Detailed Experimental Protocol: GC-MS for Impurity Profiling
1. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
2. Sample Preparation and Derivatization (if required):
-
Dissolve 10 mg of the sample in 1 mL of methanol.
-
For derivatization, add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed. Allow the reaction to proceed for 10 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection (e.g., dichloromethane).
Spectroscopic Methods: Orthogonal Techniques for Confirmation and Characterization
Spectroscopic methods provide complementary information to chromatographic techniques and are essential for the complete validation of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique for the quantitative determination of the compound, provided it has a suitable chromophore and is free from interfering substances. Based on similar structures, this compound is expected to exhibit UV absorption in the 200-300 nm range.
Experimental Protocol:
-
Prepare a stock solution of the standard in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
Prepare a series of dilutions to establish a calibration curve.
-
Scan the solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the sample solution at the determined λmax and quantify using the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent tool for the identification and confirmation of the functional groups present in this compound. The interpretation of the FTIR spectrum can confirm the presence of key structural features.[10]
Expected Characteristic Absorption Bands:
-
N-H stretch (sulfonamide): ~3300-3200 cm⁻¹
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
S=O stretch (sulfonamide): Asymmetric (~1350 cm⁻¹) and symmetric (~1160 cm⁻¹)
-
C-F stretch: ~1250-1000 cm⁻¹
-
C-Cl stretch: ~800-600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic inlet, is invaluable for structural elucidation and impurity identification. The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule.
Expected Fragmentation Pattern (Electron Ionization): The molecular ion peak (M⁺) would be expected. Key fragmentation pathways would likely involve the loss of SO₂, cleavage of the C-S bond, and loss of chlorine and fluorine atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a characteristic feature in the mass spectrum.
Comparison of Analytical Methods
| Parameter | HPLC-PDA | GC-MS | UV-Vis Spectroscopy | FTIR Spectroscopy |
| Primary Application | Assay, Impurity Profiling, Stability Testing | Volatile Impurity Profiling, Identification | Quantitative Assay (in simple matrices) | Identification, Functional Group Confirmation |
| Selectivity | High (with appropriate column and mobile phase) | Very High (separation and mass analysis) | Low (potential for interference) | Moderate (provides structural information) |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to ng level) | Low (mg to µg level) |
| Quantitative Capability | Excellent | Good | Good | Not typically used for quantification |
| Sample Throughput | Moderate | Moderate | High | High |
| Instrumentation Cost | Moderate to High | High | Low | Low to Moderate |
Conclusion
The validation of this compound requires a multi-faceted analytical approach. RP-HPLC with PDA detection stands out as the most versatile and robust method for assay, impurity determination, and stability studies. GC-MS serves as a powerful complementary technique for the identification of volatile impurities. Spectroscopic methods like UV-Vis and FTIR are essential for rapid quantitative screening and structural confirmation, respectively.
The successful implementation of these methods, guided by a thorough understanding of the molecule's physicochemical properties and adherence to regulatory guidelines such as those from the ICH, will ensure the quality, safety, and efficacy of the final pharmaceutical product. The experimental protocols and comparative data presented in this guide provide a solid foundation for the development and validation of analytical procedures for this compound.
References
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PubChem. (n.d.). 4-Chlorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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- Papadopoulou, A., et al. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Engineering Science and Technology Review, 10(4), 143-150.
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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ACS Publications. (n.d.). Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]
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JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
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A Technical Guide to Alternatives for 4-Chloro-2,5-difluorobenzenesulfonamide in Modern Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision that profoundly impacts reaction efficiency, cost, and the ultimate viability of a synthetic route. 4-Chloro-2,5-difluorobenzenesulfonamide has established itself as a valuable reagent, particularly as a precursor to a variety of pharmacologically active compounds. However, the pursuit of superior reaction kinetics, milder conditions, and novel intellectual property landscapes necessitates a thorough understanding of its viable alternatives. This guide provides an in-depth comparison of such alternatives, supported by experimental data and mechanistic insights to inform your synthetic strategies.
Understanding the Role and Reactivity of this compound
This compound is a versatile intermediate. The electron-withdrawing nature of the two fluorine atoms and the sulfonyl group activates the benzene ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position serves as a leaving group in these reactions and as a handle for transition metal-catalyzed cross-coupling reactions. The sulfonamide moiety itself is a key pharmacophore in a multitude of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, antiviral, and anticancer properties.[1][2]
The primary modes of reactivity for this molecule can be summarized as:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by various nucleophiles. The rate of this reaction is significantly influenced by the electron-withdrawing groups on the aromatic ring.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to form C-C, C-N, and C-C triple bonds, respectively.
The following diagram illustrates the key reactive sites of this compound.
Caption: Key reactive sites of this compound.
Strategic Alternatives: A Comparative Analysis
The choice of an alternative to this compound is dictated by the specific synthetic transformation. We will explore two main categories of alternatives: those that modify the leaving group for improved cross-coupling efficiency and those that offer bioisosteric replacement of the sulfonamide moiety.
Enhancing Cross-Coupling Reactivity: The Halogen Exchange Strategy
In transition metal-catalyzed cross-coupling reactions, the reactivity of the C-X bond (where X is a halogen) generally follows the order I > Br > Cl > F.[2] This trend is a consequence of the bond dissociation energies, with the weaker C-I bond being more readily cleaved in the oxidative addition step of the catalytic cycle. Consequently, replacing the chlorine atom in this compound with bromine or iodine can lead to significantly improved reaction rates, lower catalyst loadings, and milder reaction conditions.
This bromo-analogue offers a significant enhancement in reactivity for cross-coupling reactions.
Synthesis: The synthesis of 4-bromo-2,5-difluorobenzenesulfonyl chloride, the precursor to the sulfonamide, is a key consideration. It is commercially available, which is a significant advantage for its adoption in synthetic campaigns.
Performance Comparison in Suzuki-Miyaura Coupling:
While direct side-by-side comparative studies with the chloro-analogue are not abundant in the literature, the well-established principles of cross-coupling reactivity strongly suggest superior performance for the bromo derivative. For instance, Suzuki-Miyaura reactions involving aryl bromides often proceed at lower temperatures and with a wider range of catalysts and ligands compared to their chloro counterparts.[1]
| Feature | This compound | 4-Bromo-2,5-difluorobenzenesulfonamide |
| Reactivity in Cross-Coupling | Moderate | High |
| Typical Reaction Conditions | Higher temperatures, higher catalyst loading | Milder temperatures, lower catalyst loading |
| Catalyst/Ligand Choice | Often requires more specialized, electron-rich ligands | Broader range of catalysts and ligands are effective |
| Cost & Availability | Generally lower cost | Higher cost but commercially available |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general representation of a Suzuki-Miyaura coupling with an aryl bromide, which would be applicable to 4-bromo-2,5-difluorobenzenesulfonamide.
-
To a degassed solution of the aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv) in a solvent mixture (e.g., dioxane/water or toluene/water), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, XPhos, or P(t-Bu)₃; 2-10 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 1 to 24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The iodo-analogue represents the most reactive of the halogenated series for cross-coupling reactions, enabling reactions under the mildest conditions.
Synthesis: The synthesis of 4-iodo-2,5-difluorobenzenesulfonamide would likely proceed from the corresponding aniline via a Sandmeyer-type reaction. While not as readily available as the bromo- or chloro-derivatives, its synthesis is feasible for multi-step sequences where high reactivity is paramount.
Performance Advantages:
The high reactivity of the C-I bond allows for Suzuki-Miyaura, Sonogashira, and Heck couplings to be performed at or near room temperature. This is particularly advantageous for substrates bearing sensitive functional groups that may not tolerate the higher temperatures required for the activation of C-Cl or even C-Br bonds.
Caption: Reactivity trend of 4-halo-2,5-difluorobenzenesulfonamides in cross-coupling.
Bioisosteric Replacements for the Sulfonamide Moiety
In drug design, the sulfonamide group is often considered a "privileged" scaffold due to its ability to form key hydrogen bond interactions with biological targets. However, properties such as acidity, solubility, and metabolic stability can sometimes be suboptimal. In such cases, bioisosteric replacement of the sulfonamide group can be a powerful strategy.[3]
Sulfonimidamides are aza-analogs of sulfonamides and are gaining traction as a valuable bioisostere.[4] They offer a different three-dimensional arrangement of hydrogen bond donors and acceptors, which can lead to altered binding affinities and selectivities for protein targets.
Key Physicochemical Differences:
| Property | Sulfonamide | Sulfonimidamide |
| Acidity (pKa) | ~10 | More basic |
| Hydrogen Bonding | 1 donor (NH₂), 2 acceptors (SO₂) | 2 donors (NH, NH), 1 acceptor (SO) |
| Lipophilicity | Generally high | Can be modulated by substituents |
| Metabolic Stability | Can be susceptible to metabolism | Often exhibits improved metabolic stability |
Synthetic Considerations: The synthesis of sulfonimidamides can be more challenging than that of sulfonamides. However, new methods are continually being developed, making them more accessible.
Caption: Bioisosteric replacement of a sulfonamide with a sulfonimidamide.
Conclusion and Future Outlook
While this compound remains a workhorse in many synthetic applications, a nuanced understanding of its alternatives can unlock significant advantages. For cross-coupling reactions, the bromo- and iodo-analogs offer a clear pathway to enhanced reactivity and milder reaction conditions, albeit at a potential increase in starting material cost. For medicinal chemistry applications, exploring bioisosteres like sulfonimidamides can provide novel intellectual property and improved pharmacokinetic profiles.
The choice of the optimal building block is a multi-faceted decision that balances reactivity, cost, availability, and the specific goals of the synthetic campaign. By considering the alternatives presented in this guide, researchers can make more informed decisions, leading to more efficient and innovative chemical syntheses.
References
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Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC - NIH. Available at: [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. Available at: [Link]
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Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC - NIH. Available at: [Link]
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Safety Operating Guide
Mastering the Safe Handling of 4-Chloro-2,5-difluorobenzenesulfonamide: A Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous attention to safety protocols is the foundation of groundbreaking research. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-2,5-difluorobenzenesulfonamide, a compound with significant potential in drug development. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound and structurally similar compounds, such as other sulfonyl chlorides, are potent chemical reagents that demand respect. The primary hazards associated with this class of compounds include:
-
Corrosivity: These compounds are known to cause severe skin burns and serious eye damage.[1][2] Contact with skin or eyes requires immediate and thorough rinsing with water.[1][3]
-
Toxicity: They may be harmful if swallowed, in contact with skin, or if inhaled.[4][5] Ingestion can lead to severe swelling and damage to the delicate tissues of the digestive tract.[1]
-
Respiratory Irritation: Inhalation of dust or fumes can cause respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area.
Given these hazards, a thorough risk assessment should be conducted before any procedure involving this compound. This assessment should consider the quantity of the compound being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for spills or aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Dispensing (Solid) | Safety goggles with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | N95 respirator or higher, especially if not in a fume hood |
| Dissolution/Solution Handling | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood |
| Reaction Setup & Workup | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Full-face respirator with appropriate cartridges[6][7] |
Expert Insight: The reactivity of the sulfonyl chloride functional group with nucleophiles, including water, is a key consideration. This reactivity is the basis for its utility in synthesis but also a primary source of its hazard. Always ensure that your work area and equipment are dry to prevent unintended reactions.
PPE Selection Logic
To aid in the decision-making process for PPE selection, the following flowchart provides a visual guide based on the operational context.
PPE Selection Workflow for Handling this compound.
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes risk and ensures procedural efficiency.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and water.[6]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel. Keep the container tightly closed.[2][4]
Step 2: Weighing and Dispensing
-
Whenever possible, conduct weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use dedicated spatulas and weighing boats.
-
Clean any residual powder from the balance and surrounding area immediately after use.
Step 3: Dissolution and Reaction
-
Always add the solid this compound to the solvent slowly and in a controlled manner.
-
Perform all reactions within a certified chemical fume hood.
-
Ensure that all glassware is dry before use.
-
Have an appropriate quenching agent readily available in case of an uncontrolled reaction.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][3][5] Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1][4] Seek immediate medical attention.[1]
Spill Response:
-
Evacuate personnel from the immediate area.[8]
-
Wear the appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[9] Avoid generating dust.
-
For liquid spills, absorb with an inert, dry material such as sand or vermiculite and place in a sealed container for disposal.[8][10] Do NOT use water for cleanup as it can react with sulfonyl chlorides.[8]
-
Ventilate the area and wash the spill site after the material has been removed.[8][10]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][5] Do not dispose of it down the drain.[9]
By adhering to these guidelines, you can confidently and safely work with this compound, fostering a secure research environment where scientific discovery can flourish.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
